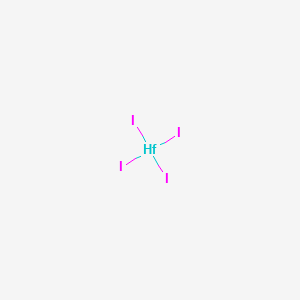

Hafnium tetraiodide

Description

Properties

CAS No. |

13777-23-6 |

|---|---|

Molecular Formula |

HfI4 |

Molecular Weight |

686.10 g/mol |

IUPAC Name |

hafnium(4+);tetraiodide |

InChI |

InChI=1S/Hf.4HI/h;4*1H/q+4;;;;/p-4 |

InChI Key |

YCJQNNVSZNFWAH-UHFFFAOYSA-J |

SMILES |

I[Hf](I)(I)I |

Canonical SMILES |

[I-].[I-].[I-].[I-].[Hf+4] |

Other CAS No. |

13777-23-6 |

Origin of Product |

United States |

Synthetic Methodologies and Preparation Techniques

Direct Elemental Combination Synthesis Routes

The most common method for synthesizing hafnium tetraiodide is the direct reaction of hafnium metal with iodine. tosoh.co.jp This exothermic reaction is typically carried out by heating a mixture of the two elements. tosoh.co.jp

To achieve high-purity hafnium tetraiodide, careful control of the stoichiometry is essential. The synthesis is often performed with an excess of iodine to ensure the complete conversion of the hafnium metal. The crude product can then be purified by sublimation in a high vacuum. This process effectively separates the volatile hafnium tetraiodide from non-volatile impurities.

The direct synthesis of hafnium tetraiodide requires a controlled, moisture-free environment due to the compound's sensitivity to hydrolysis. The reaction is typically conducted in a sealed, evacuated vessel to prevent the oxidation of hafnium and the reaction of the product with atmospheric moisture. The temperature of the reaction is a critical parameter that must be carefully controlled to manage the reaction rate and prevent the decomposition of the product.

Chemical Transport Reaction Methods for Crystal Growth

Chemical transport reactions are employed for the purification of metals and the growth of single crystals. In the context of hafnium, this method is famously embodied by the Van Arkel–de Boer process, which utilizes hafnium tetraiodide as an intermediate.

The Van Arkel–de Boer process, also known as the crystal-bar or iodide process, is a method for producing small quantities of ultrapure metals. nih.gov In this process, impure hafnium metal is heated in an evacuated vessel with a halogen, typically iodine, at temperatures ranging from 50 to 250 °C. nih.gov This results in the formation of gaseous hafnium tetraiodide, leaving behind less reactive impurities as solids. The volatile HfI₄ is then decomposed on a white-hot tungsten filament, which is heated to around 1400 °C. nih.gov This decomposition deposits highly purified hafnium metal onto the filament, and the released iodine can be reused to react with more of the impure hafnium feed.

The efficiency of the chemical transport process is highly dependent on the vapor pressure of hafnium tetraiodide. A sufficiently high vapor pressure is necessary to ensure the transport of the iodide from the cooler region of the reactor, where it is formed, to the hot filament for decomposition. The vapor pressure of hafnium tetraiodide has been studied as a function of temperature, and the following equations describe this relationship for its different solid phases:

| Solid Phase | Temperature Range (°C) | Vapor Pressure Equation (P in Torr) |

| α-solid | 302 - 324 | P = 10(19.56 - 10700 / (T + 273.15)) |

| β-solid | 325 - 372 | P = 10(13.97 - 7360 / (T + 273.15)) |

| γ-solid | 372 - 405 | P = 10(12.13 - 6173 / (T + 273.15)) |

Data sourced from Stevenson, F. D., Wicks, C. E., & Block, F. E. (1963).

Advanced Precursor Synthesis for Deposition Applications

While hafnium tetraiodide is a key intermediate in the purification of hafnium, its direct use as a precursor for thin film deposition via methods like Chemical Vapor Deposition (CVD) or Atomic Layer Deposition (ALD) is not extensively documented in the available literature. Research in the field of hafnium-containing thin films has largely focused on precursors for hafnium oxide (HfO₂), which is a material of great interest for high-k dielectric applications in the semiconductor industry.

For the deposition of hafnium-based materials, a variety of metal-organic precursors have been developed. These include hafnium tetrachloride (HfCl₄), which is a common starting material for the synthesis of other hafnium compounds. rutgers.edu Other classes of precursors that have been investigated for hafnium oxide deposition include alkylamino, alkoxy, and β-diketonate complexes of hafnium. rutgers.edu These precursors are often favored due to their volatility and reactivity, which can be tailored for specific deposition processes.

While hafnium tetrachloride is a well-known halide precursor for various hafnium compounds, specific research into advanced synthesis routes for hafnium tetraiodide for deposition applications is limited. The focus of precursor development has been on compounds that lead to the formation of hafnium oxide or other functional hafnium-based thin films, rather than the deposition of hafnium tetraiodide itself.

Structural Characterization and Bonding Investigations

The solid-state structure of hafnium tetraiodide is polymeric, a common feature for many binary metal halides. researchgate.net The structure is composed of one-dimensional, folded infinite chains of edge-sharing HfI₆ octahedra. researchgate.netmaterialsproject.org Within this structure, the hafnium centers adopt an octahedral coordination geometry. researchgate.net The bond lengths between hafnium and iodine atoms range from 2.678(2) Å to 3.007(2) Å. researchgate.net The distance between adjacent hafnium atoms is 4.377(2) Å, a length that precludes any significant Hf-Hf bonding. researchgate.net

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction has been a pivotal technique for elucidating the detailed structure of hafnium tetraiodide. researchgate.netmdpi.com These studies have revealed that HfI₄ crystallizes in a novel AB₄ structure type. researchgate.net The structure consists of folded infinite chains built from HfI₆ octahedra that share edges, with a repeating unit of four formulas. researchgate.net A key feature is that none of the shared edges are in trans positions relative to each other, distinguishing it from the chain structures seen in compounds like α-NbI₄, ZrCl₄, and ZrI₄. researchgate.net In the solid state, hafnium atoms are coordinated by six iodine atoms, forming these edge-sharing HfI₆ octahedra. materialsproject.org The bonding within these octahedra results in a range of Hf-I bond distances from 2.69 Å to 3.03 Å. materialsproject.org There are four distinct crystallographic sites for the iodine atoms. materialsproject.org Two of these sites involve iodine atoms bonded to two hafnium atoms in a water-like geometry, acting as bridging ligands. materialsproject.org The other two sites involve iodine atoms bonded to only a single hafnium atom, representing terminal ligands. materialsproject.org

Powder X-ray Diffraction Studies

Powder X-ray diffraction (PXRD) has been employed to study the crystallographic characteristics of polycrystalline hafnium tetraiodide. The resulting diffraction patterns provide a fingerprint of the material's crystal structure. The d-spacing values and their corresponding relative intensities are key parameters obtained from PXRD analysis.

| d-Value (Å) | Intensity | Indices |

| 6.54 | vs | 111, 200 |

| 5.89 | w | 202 |

| 5.23 | s | 202 |

| 4.41 | vw | 022, 220 |

| 4.09 | w | 113 |

| 3.49 | vvw | 222 |

| 3.27 | s | 222, 400 |

| 3.13 | vvw | 400 |

| 3.04 | vw | 313 |

| 2.92 | ms (B15284909) | 404 |

| 2.80 | vw | 420 |

| 2.72 | w | 331 |

| 2.62 | ms | 424 |

| 2.52 | vw | 333 |

| 2.44 | w | 511 |

| 2.30 | w | 513 |

| 2.21 | w | 440 |

| 2.15 | w | 440 |

| 2.05 | w | 600, 422 |

| 1.99 | w | 602 |

| 1.95 | w | 620 |

| 1.87 | w | 622 |

| 1.83 | vw | 622 |

| 1.74 | w | 624 |

| 1.70 | vw | 444 |

| 1.63 | w | 800, 642 |

| 1.51 | w | 804 |

| 1.46 | w | 820, 804 |

Intensity Scale: vs (very strong), s (strong), ms (medium strong), w (weak), vw (very weak), vvw (very very weak)

Investigations into Crystal System and Space Group

Investigations have conclusively determined that hafnium tetraiodide crystallizes in the monoclinic system. researchgate.netmaterialsproject.org The specific space group has been identified as C2/c, with an international number of 15. materialsproject.org The lattice parameters defining the conventional unit cell have been determined from single-crystal X-ray diffraction data.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a | 12.18 Å |

| b | 12.15 Å |

| c | 13.07 Å |

| α | 90.00° |

| β | 116.06° |

| γ | 90.00° |

| Volume | 1738.24 ų |

Spectroscopic Probing of Molecular and Vibrational Structures

Vibrational spectroscopy, including both Raman and infrared (IR) techniques, provides insight into the molecular vibrations and bonding within a compound. researchgate.net For hafnium tetraiodide, these methods help to characterize the vibrational modes associated with the Hf-I bonds. In the vapor phase, Raman spectra indicate that HfI₄ exists as a tetrahedral monomer, similar to titanium tetrahalides. datapdf.com

Vibrational Spectroscopy (Raman and Infrared) of HfI₄

The vibrational modes of hafnium tetraiodide have been studied using Raman and infrared spectroscopy. researchgate.net In the vapor phase, HfI₄ is monomeric and exhibits a tetrahedral (Td) symmetry. datapdf.com The fundamental vibrational frequencies for the tetrahedral HfI₄ molecule have been assigned based on these spectroscopic studies.

| Symmetry Class | Approx. Type of Mode | Wavenumber (cm⁻¹) |

| a₁ | Sym. stretch | 163 |

| e | Deg. deform. | 45 |

| t₂ | Deg. stretch | 221 |

| t₂ | Deg. deform. | 57 |

Electron Diffraction Studies for Gas-Phase Geometry

The determination of the molecular structure of hafnium tetraiodide (HfI₄) in the gas phase through electron diffraction is a key method for understanding its fundamental geometry, free from the intermolecular forces present in the solid state. In the gas phase, HfI₄ is expected to exist as a monomeric molecule. qut.edu.au Based on Valence Shell Electron Pair Repulsion (VSEPR) theory, with a central hafnium atom bonded to four iodine atoms and no lone pairs of electrons on the central atom, a tetrahedral geometry is predicted. siyavula.comudel.edu This would result in I-Hf-I bond angles of approximately 109.5°.

Studies of Lower Hafnium Iodide Structures Derived from HfI₄

Lower iodides of hafnium, which are derived from the reduction of hafnium tetraiodide, exhibit complex crystal structures and fascinating bonding characteristics. Unlike the simple molecular structure of gaseous HfI₄, these lower iodides often feature extended solid-state structures with significant metal-metal interactions.

Research into the hafnium-iodine system has revealed the existence of non-stoichiometric phases, particularly with the composition HfₓI₃. siyavula.com Early investigations confirmed the existence of hafnium triiodide (HfI₃). siyavula.com Subsequent studies on the phase equilibria in the Hf-HfI₄ system established that hafnium triiodide is the most reduced hafnium iodide that exists in equilibrium. siyavula.com

Beyond the stoichiometric HfI₃, a non-stoichiometric phase HfI₃₊ₓ (where x can range from 0.2 to almost 0.5) has been identified. siyavula.com The crystal structure of these phases is based on a hexagonal closest packing of iodide ions, where the hafnium atoms occupy one-third of the octahedral voids. siyavula.comresearchgate.net This arrangement is similar to the crystal structures of titanium(III) iodide and zirconium(III) iodide. researchgate.net

A notable example is the compound with the composition Hf₀.₈₆₍₁₎I₃, which was synthesized by the reduction of HfI₄ with aluminum. siyavula.com This composition falls at the upper end of the previously reported non-stoichiometry range of 0.89 ≤ x ≤ 1.00 for HfₓI₃. siyavula.com In the crystal structure of Hf₀.₈₆₍₁₎I₃, not all available octahedral sites for hafnium are fully occupied. Specifically, one out of every six octahedral holes along the siyavula.com direction has an occupancy of only 16%. siyavula.comresearchgate.net The degree of hafnium site occupancy influences the lattice parameters; as more voids are filled (i.e., as x in HfₓI₃ approaches 1), the 'c' lattice constant decreases, which corresponds to shorter metal-metal distances. siyavula.com

A striking feature of the lower hafnium iodides is the presence of metal-metal bonding, which is indicated by a lower than expected magnetic moment for the d¹ metal ion Hf³⁺. researchgate.net Instead of the dimeric metal clusters found in the analogous titanium and zirconium triiodides, the non-stoichiometric hafnium iodide Hf₀.₈₆₍₁₎I₃ features linear trimeric hafnium clusters. siyavula.comresearchgate.net

In these trimeric units, the Hf-Hf distance is a uniform 318.3(2) pm. siyavula.comresearchgate.net This distance is comparable to the Hf-Hf distances observed in octahedral hafnium clusters, such as the average of 320.6 pm in Na₀.₈[{Hf₆}Cl₁₅]. siyavula.com The formation of these trimers is a significant structural feature that distinguishes hafnium triiodide from its lighter congeners. siyavula.com The bonding within these trimers is supported by the available valence electrons, with approximately 2.64 electrons available for the bonding interactions within one Hf₅.₁₆I₁₈ column in the crystal structure. siyavula.comresearchgate.net

There is also evidence of a second, shorter Hf-Hf distance of 306.7(2) pm, though this is associated with an under-occupied hafnium site, which in turn leads to a longer adjacent Hf-Hf distance of 374.8(3) pm. siyavula.com The characterization of these cluster compounds highlights the complex interplay between stoichiometry and metal-metal bonding in the solid-state chemistry of reduced hafnium halides.

Chemical Reactivity and Mechanistic Studies

Thermal Decomposition and Dissociation Pathways

The thermal instability of hafnium tetraiodide is a key property exploited in the purification of hafnium metal.

The primary application of hafnium tetraiodide's thermal decomposition is the crystal-bar (or van Arkel-de Boer) process for producing high-purity metallic hafnium. thechemicalelements.comnih.gov In this process, impure hafnium metal is heated with iodine in an evacuated vessel to form volatile hafnium tetraiodide. The HfI₄ vapor is then decomposed by passing it over a heated tungsten filament. thechemicalelements.comnih.gov As the HfI₄ molecules come into contact with the hot filament, they dissociate into pure, ductile hafnium metal, which deposits on the filament, and iodine atoms, which are released back into the gas phase to react with more of the impure metal source. thechemicalelements.com This cyclical process effectively transports and purifies the hafnium, leaving impurities behind. thechemicalelements.comwikipedia.org

Reduction Reactions of Hafnium Tetraiodide

Hafnium tetraiodide, with hafnium in the +4 oxidation state, can be reduced to form lower-valent hafnium iodides. wikipedia.orgwebelements.com

The reduction of hafnium tetraiodide primarily yields hafnium(III) iodide (HfI₃). wikipedia.org Research into the Hf–HfI₄ system has shown that HfI₃ is the lowest existing hafnium iodide. researchgate.net The reduction products are frequently non-stoichiometric. wikipedia.org For instance, compositions such as HfI₃.₂₋₃.₃ and HfI₃.₀₋₃.₅ have been reported. wikipedia.org A specific study involving the reduction of HfI₄ resulted in single crystals with the composition Hf₀.₈₆₍₁₎I₃. researchgate.netmdpi.com This non-stoichiometry arises from vacancies in the crystal lattice structure. researchgate.net

The formation of sub-stoichiometric hafnium iodides is dependent on the choice of reducing agent and the specific reaction conditions, particularly temperature. Hafnium metal itself can be used to reduce HfI₄ to HfI₃ at high temperatures. wikipedia.org Aluminum is another effective reductant. wikipedia.orgresearchgate.net The reaction of HfI₄ with aluminum powder has been carried out at temperatures of 600 °C and 850 °C to produce crystals of Hf₀.₈₆₍₁₎I₃. researchgate.netmdpi.commdpi.com These reactions are often performed in sealed tantalum containers over extended periods, for example, 16 days, to ensure completion and allow for crystal growth. mdpi.com

| Reductant | Product(s) | Reaction Temperature | Source |

|---|---|---|---|

| Hafnium (Hf) | Hafnium(III) iodide (HfI₃) | High Temperature | wikipedia.org |

| Aluminum (Al) | Non-stoichiometric HfI₃ (e.g., Hf₀.₈₆₍₁₎I₃) | 600 °C or 850 °C | researchgate.netmdpi.com |

Hydrolytic Reactivity and Stability in Different Environments

Hafnium tetraiodide is a moisture-sensitive solid. cymitquimica.comwikipedia.org It exhibits high reactivity with moisture and air, which leads to hydrolysis. cymitquimica.com This necessitates handling and storage in inert atmospheres to prevent degradation. cymitquimica.com The reactivity with water is utilized in atomic layer deposition (ALD) processes, where HfI₄ and water can be used as precursors for the growth of hafnium oxide (HfO₂) films at temperatures around 300 °C. researchgate.net The mechanism involves the hydrolysis of the hafnium-iodine bonds. researchgate.net The resulting lower-valent hafnium(III) iodide is also a potent reducing agent that readily reduces water. wikipedia.org

Gas-Phase and Surface Chemistry in Deposition Processes

The utility of hafnium tetraiodide (HfI₄) as a precursor in thin film deposition techniques is defined by its chemical behavior in both the gas phase and at the substrate surface. Understanding these reaction mechanisms is critical for controlling the growth, purity, and properties of the resulting films, particularly in processes like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD).

In the Atomic Layer Deposition (ALD) of hafnium oxide (HfO₂), HfI₄ is used in conjunction with an oxygen source, typically water (H₂O) or ozone (O₃), in sequential, self-limiting steps. google.comresearchgate.net The interaction of the HfI₄ precursor with the substrate surface is a fundamental aspect of the ALD cycle.

The ALD process for depositing HfO₂ using HfI₄ and an oxygen source relies on sequential and self-terminating surface reactions. atomiclayerdeposition.com The initial surface is typically hydroxylated, presenting hydroxyl (-OH) groups that act as reactive sites. researchgate.net The mechanism proceeds through a series of adsorption and ligand exchange steps.

First, the gaseous HfI₄ precursor is introduced into the reactor and adsorbs onto the hydroxylated surface. This is followed by a ligand-exchange reaction where an iodide ligand from the HfI₄ molecule reacts with a hydrogen atom from a surface hydroxyl group. researchgate.net This reaction forms volatile hydrogen iodide (HI) as a byproduct, which is removed during a subsequent purge step, and leaves a hafnium-containing species chemisorbed onto the surface. The process passivates the surface, preventing further precursor adsorption in that cycle. atomiclayerdeposition.com In the second half-reaction, the oxygen precursor (e.g., water) is introduced, reacting with the remaining iodide ligands on the now hafnium-terminated surface to form Hf-O bonds and regenerate the hydroxylated surface for the next cycle. researchgate.net

The general steps for the ligand exchange during the HfI₄ pulse are summarized below.

Table 1: Ligand Exchange Mechanism in HfI₄ ALD Half-Reaction

| Step | Description | Surface Species (Simplified) | Byproduct |

|---|---|---|---|

| 1. Precursor Pulse | Gaseous HfI₄ is introduced into the reactor. | Surface-OH | - |

| 2. Physisorption | HfI₄ molecules physically adsorb onto the hydroxylated surface. | Surface-OH---HfI₄ | - |

| 3. Chemisorption (Ligand Exchange) | An iodide ligand on HfI₄ reacts with a surface -OH group. | Surface-O-HfI₃ | HI (gas) |

| 4. Purge | Excess HfI₄ and the HI byproduct are removed from the chamber. | Surface-O-HfI₃ | - |

This table illustrates a simplified 1-to-1 reaction. In reality, the HfI₄ may react with multiple hydroxyl sites.

Studies have noted that ALD processes using hafnium tetraiodide and oxygen generally require relatively high deposition temperatures, often in the range of 400–700°C. google.comresearchgate.net The extent of the ligand exchange can be influenced by the deposition temperature; for instance, more extensive ligand exchange was noted during HfI₄ adsorption in comparison to other precursors under certain conditions. atomiclayerdeposition.com

Computational methods, particularly Density Functional Theory (DFT), have been employed to investigate the reaction mechanisms and energetics of ALD processes. researchgate.net These studies provide detailed insights into the stability of intermediate structures, reaction pathways, and the energy barriers associated with them. researchgate.netrsc.org For hafnium oxide ALD, DFT has been used to study various precursors, including hafnium tetraiodide, and their interactions with water. researchgate.net

First-principles calculations help to elucidate the step-by-step process of precursor adsorption and reaction. The typical reaction path involves an initial exothermic physisorption of the precursor molecule onto the substrate, followed by the crossing of an activation energy barrier to reach a transition state, and finally the chemisorption of the precursor fragment after the ligand is desorbed. researchgate.net

Theoretical investigations comparing different hafnium precursors have shown that the reaction of hafnium halides with a single water molecule can be endothermic. researchgate.net This contrasts with some metal-organic precursors, whose reactions are often strongly exothermic. researchgate.net DFT simulations of the interaction between HfI₄ and hydroxyl (-OH) groups on a silicon surface analyze the energetics of the ligand exchange half-reaction. researchgate.net These models calculate the adsorption energies and the activation energy barriers for the surface reactions, which are critical for determining the optimal temperature window for the ALD process.

Table 2: Conceptual Energetics in HfI₄ ALD Surface Reactions (Illustrative)

| Reaction Step | Energy Change (ΔE) | Description |

|---|---|---|

| Physisorption | Exothermic (ΔE < 0) | The initial, non-covalent interaction of the HfI₄ molecule with the surface releases energy. researchgate.net |

| Transition State | Activation Energy (Ea) | An energy barrier must be overcome for the ligand exchange reaction to proceed. researchgate.net |

This table provides a conceptual overview based on general DFT findings for ALD precursor interactions.

In Chemical Vapor Deposition (CVD), precursors are introduced simultaneously into the reactor, and chemical reactions occur in the gas phase and on the substrate surface at elevated temperatures to form a solid film. The kinetics of the deposition are governed by factors such as temperature, pressure, and precursor concentration.

While specific, detailed kinetic studies on the CVD of hafnium using solely hafnium tetraiodide are not extensively documented in the provided sources, the general principles of CVD kinetics for metal halides can be described. The growth rate in a CVD process is often dependent on temperature and can be divided into different regimes. latech.edu

At lower temperatures, the process is typically in a kinetically limited region . In this regime, the deposition rate is highly sensitive to temperature and follows an Arrhenius relationship, where the rate increases exponentially with temperature. The surface reaction between the precursor and the substrate is the rate-determining step. latech.edu

At higher temperatures, the process can enter a mass transport limited region . Here, the deposition rate becomes less dependent on temperature and is instead limited by the rate at which precursor molecules can diffuse through the gas phase (the boundary layer) to the substrate surface. latech.eduiaea.org In this regime, the reaction at the surface is so fast that the bottleneck becomes the supply of reactants. latech.edu The deposition rate is primarily controlled by the precursor partial pressure and gas flow dynamics. iaea.org

Research on the laser CVD of other refractory metals from metal halide precursors has demonstrated these distinct kinetic regions. latech.edu For example, a study on growing various metals showed a temperature dependence that could be separated into a kinetically limited region and a transport-limited region. latech.edu Although this study did not successfully deposit hafnium from hafnium chloride (and did not report on hafnium tetraiodide), the kinetic principles are broadly applicable to halide-based CVD processes. latech.edu

Table 3: Kinetic Regimes in a Typical CVD Process

| Kinetic Regime | Rate-Limiting Step | Temperature Dependence | Pressure/Concentration Dependence |

|---|---|---|---|

| Kinetically Limited | Surface Chemical Reaction | Strong, Arrhenius-type increase with temperature. latech.edu | Dependent on reaction order. latech.edu |

| Mass Transport Limited | Diffusion of Precursors to Surface | Weak dependence on temperature. latech.edu | Strong, often linear dependence on precursor partial pressure. iaea.org |

Table of Mentioned Chemical Compounds

| Compound Name | Chemical Formula |

|---|---|

| Hafnium Tetraiodide | HfI₄ |

| Hafnium Oxide | HfO₂ |

| Hafnium Chloride | HfCl₄ |

| Water | H₂O |

| Ozone | O₃ |

| Hydrogen Iodide | HI |

| Titanium Tetraiodide | TiI₄ |

Applications in Advanced Materials Synthesis and Purification

Atomic Layer Deposition (ALD) of Hafnium Oxide Thin Films

Atomic Layer Deposition (ALD) is a thin-film deposition technique that relies on sequential, self-limiting chemical reactions to grow films with atomic-level precision. aip.org This method is particularly advantageous for creating uniform and conformal coatings on complex, high-aspect-ratio structures. harvard.edunih.gov Hafnium oxide (HfO₂), with its high dielectric constant (~25), wide bandgap (~5.7 eV), and excellent thermal and chemical stability, has emerged as a leading material to replace silicon dioxide in next-generation microelectronic devices. aip.orgresearchgate.net

Hafnium Tetraiodide as a Core Precursor in ALD

Hafnium tetraiodide is a key halogenated precursor for the ALD of hafnium oxide films. aip.org In a typical ALD process, pulses of HfI₄ and an oxygen source, such as water (H₂O), are alternately introduced into a reaction chamber. researchgate.netpsu.edu The self-limiting nature of the surface reactions ensures that film growth proceeds in a layer-by-layer fashion, allowing for precise thickness control. aip.org

While metal-organic precursors are also used for HfO₂ ALD, halide precursors like HfI₄ are noted for their high reactivity, which can lead to the formation of more stoichiometric HfO₂ films. rsc.org However, a drawback of using halogenated precursors is the requirement for higher deposition temperatures, typically above 300°C. aip.org

The choice of precursor significantly influences the properties of the resulting HfO₂ films. aip.org Studies have compared HfI₄ with other precursors like hafnium tetrachloride (HfCl₄) and various metal-organic compounds. researchgate.netdaneshyari.com For instance, research indicates that the growth rate in HfI₄-based processes can be more stable than in those using HfCl₄. researchgate.net

Control of Film Crystallinity and Microstructure via HfI₄-based ALD

The crystallinity and microstructure of HfO₂ films are critical parameters that affect their performance in electronic devices. diva-portal.org Amorphous films are often preferred for gate dielectrics due to their smoothness and lower leakage currents associated with the absence of grain boundaries. harvard.eduresearchgate.net Conversely, polycrystalline films may offer higher dielectric constants due to their greater density. harvard.edu

The deposition temperature and the choice of substrate have a strong influence on the resulting film structure when using HfI₄ in ALD. diva-portal.org For example, monoclinic HfO₂ can be deposited on substrates like magnesium oxide (MgO) and polycrystalline silicon over a wide temperature range. diva-portal.org Epitaxial growth of HfO₂ has been achieved on MgO(001) substrates at temperatures between 400-500°C in an ALD process. diva-portal.org

Research has shown that HfO₂ films grown from halide precursors, including HfI₄, tend to be highly crystalline as deposited. harvard.edu The development of the film's structure, including crystallization and texture, can lead to an increase in the growth rate as the film gets thicker. researchgate.net The film's growth can proceed through stages of island formation, nucleation, and crystallization as the number of deposition cycles increases. iaea.org

Dielectric and Optical Properties of HfO₂ Films from HfI₄ Precursors

The electrical and optical properties of hafnium oxide films are intrinsically linked to their physical characteristics, such as crystallinity and density. diva-portal.org The dielectric constant, a key parameter for capacitor applications, is more strongly influenced by the film's crystallinity than by its thickness. diva-portal.org

Studies on HfO₂ films grown from HfI₄ and H₂O on silicon substrates have reported effective permittivity values ranging from 12 to 14. researchgate.net These films were found to be more resistant to electrical breakdown compared to those grown from HfCl₄. researchgate.net

The optical properties, such as the refractive index, are also dependent on the film's structure. The refractive index of HfO₂ films generally increases with the material's density. researchgate.net For bulk HfO₂, the refractive index is approximately 2.1. aip.org However, for thin films, this value can be influenced by factors like surface roughness and crystallite size. researchgate.net

Interfacial Chemistry and Growth Mechanisms on Substrates

Understanding the surface chemistry and growth mechanisms is crucial for controlling the quality of the HfO₂ films and the interface with the substrate. When HfI₄ is used as a precursor on a silicon (Si) substrate, the initial surface reactions are complex.

Studies using core-level photoelectron spectroscopy on a Si(100) surface have identified stable surface intermediates like HfI₃ and HfI₂. researchgate.net The dissociation of HfI₄ on the silicon surface is accompanied by the formation of silicon iodide (SiI). researchgate.net Complete desorption of iodine occurs at temperatures between 690–780 K. researchgate.net

The deposition temperature plays a critical role in the resulting surface species. Deposition at 870 K can result in a layer of metallic hafnium, while at 1120 K, hafnium silicide is formed. researchgate.net The incomplete oxidation of this metallic hafnium layer can be a critical step to manage in the ALD process. researchgate.net

On hydroxylated silicon surfaces, the growth of Hf-Si-O films from HfCl₄/SiCl₄/H₂O is determined not just by the density of hydroxyl (-OH) groups but also by their bonding mode. researchgate.net The interface between the deposited HfO₂ and the substrate can consist of a thin layer of hafnium silicate (B1173343) (Hf-Si-O) or silicon dioxide. researchgate.netuwo.ca

Chemical Vapor Deposition (CVD) of Hafnium-Containing Materials

Hafnium tetraiodide is also a viable precursor for Chemical Vapor Deposition (CVD), another widely used technique for producing thin films and coatings. diva-portal.orgcymitquimica.com In CVD, the precursor is introduced into a reaction chamber where it decomposes on a heated substrate to form the desired material.

A study comparing ALD and CVD for HfO₂ deposition using HfI₄ found that the deposition rate in CVD increased exponentially with temperature, in contrast to the temperature-independent rate observed in ALD. diva-portal.org Monoclinic HfO₂ was successfully deposited on MgO and poly-Si substrates using CVD, with the substrate influencing the film's orientation. diva-portal.org Epitaxial growth of HfO₂ on MgO(001) substrates was observed at higher temperatures in the CVD process (500-600°C) compared to ALD. diva-portal.org

High-Purity Hafnium Metal Production and Refining

One of the earliest and most significant applications of hafnium tetraiodide is in the production of high-purity hafnium metal through the crystal bar process, also known as the van Arkel-de Boer process. chemicool.comwikipedia.org This method, developed in 1925 by Anton Eduard van Arkel and Jan Hendrik de Boer, was the first industrial process for producing pure, ductile hafnium. wikipedia.orgthechemicalelements.com

The process involves two key steps:

Formation of Hafnium Tetraiodide : Impure hafnium metal is heated in an evacuated vessel with iodine at temperatures between 50-250°C. wikipedia.org This reaction forms volatile hafnium tetraiodide (HfI₄), leaving behind less reactive impurities as solids. wikipedia.orgwikipedia.org

Decomposition of Hafnium Tetraiodide : The gaseous HfI₄ is then passed over a white-hot tungsten filament, typically heated to around 1400°C. wikipedia.org At this high temperature, the HfI₄ decomposes, depositing high-purity hafnium metal onto the filament and releasing iodine, which can then react with more of the impure hafnium, continuing the cycle. chemicool.comwikipedia.org

This refining process is highly effective at removing interstitial impurities like oxygen, carbon, and nitrogen. researchgate.net The resulting product is a hafnium crystal bar of very high purity. hexonmetal.comearthmagazine.org This high-purity hafnium is essential for applications in nuclear reactors, where it is used in control rods due to its excellent neutron absorption properties, and in the production of high-temperature superalloys. earthmagazine.orgadmatinc.com

The deposition rate of the hafnium crystal bar is influenced by several factors, including the temperature of the filament and the form of the crude hafnium feed material. researchgate.net

Iodide Refining Process Enhancements

Hafnium tetraiodide is the central intermediate in the iodide refining method, also known as the crystal-bar or van Arkel-de Boer process, which is employed to produce hafnium of very high purity. chemicool.comwikipedia.org The fundamental process involves the reaction of impure hafnium metal with iodine at a relatively low temperature (e.g., 325°C) in an evacuated vessel to form volatile hafnium tetraiodide. iaea.orgwikipedia.org This gaseous HfI₄ then diffuses to a heated filament, typically made of tungsten or hafnium, operating at a much higher temperature (e.g., 1250-1700°C). iaea.orgwikipedia.org At this high temperature, the HfI₄ decomposes, depositing pure, ductile hafnium metal onto the filament and releasing iodine, which cycles back to react with more of the impure feed material. iaea.orgwikipedia.org

Over the years, several enhancements have been developed to optimize this process for efficiency and purity. Research has focused on the starting materials, process parameters, and equipment design.

Detailed Research Findings:

Feed Material Optimization: The iodide process is versatile enough to refine various forms of hafnium. Initially used for crude hafnium sponge, the process has been adapted to use nonstandard electrolytic powder and other metal wastes from manufacturing, providing an effective method for recycling and producing high-purity metal from scrap. kipt.kharkov.ua Studies have investigated the differences between using hafnium turnings and hafnium sponge as the feed material, finding it influences the purity of the final product. researchgate.net

Process Parameter Control: The temperature of both the filament and the feed material are critical variables. A filament temperature of 1250°C and a feed temperature of 325°C have been used to successfully deposit crystal bars of 12 mm in diameter. iaea.org The purification is highly effective at removing interstitial impurities like oxygen and nitrogen. iaea.orgresearchgate.net For instance, refining calcium-reduced hafnium powder reduced the button hardness from 425 BHN in the starting material to 135 BHN in the final crystal bar, indicating a significant increase in purity. iaea.org

Impurity Removal and Equipment Influence: Research has specifically targeted the removal of metallic impurities, such as iron. A study on iron removal found that the impurity content in the hafnium crystal bar is influenced by the filament temperature, the material of the retort (the reaction vessel), and the type of feed. researchgate.net Using a stainless steel retort with a molybdenum liner and hafnium turnings as feed at a relatively high K value (a parameter related to temperature) was identified as the optimal condition for minimizing iron content. researchgate.net

Process Automation: To improve consistency and control, software for the automated operation of the hafnium iodide refining process has been developed and tested. kipt.kharkov.ua

The table below summarizes research findings on the influence of various factors on the removal of iron during the iodide refining of hafnium.

| Factor Investigated | Parameter/Condition | Observation on Iron Impurity | Reference |

|---|---|---|---|

| Filament Temperature | Increased Temperature (Higher K value) | Decreased iron content in the crystal bar. | researchgate.net |

| Retort Material | Standard Stainless Steel | Higher potential for iron contamination. | researchgate.net |

| Stainless Steel with Molybdenum Liner | Lower iron content in the final product. | researchgate.net | |

| Feed Type | Hafnium Sponge | Influences iron content. | researchgate.net |

| Hafnium Turnings | Preferred feed for achieving lower iron content under optimal conditions. | researchgate.net |

Separation Strategies from Zirconium Tetrahalides

One of the most significant challenges in materials science is the separation of hafnium from zirconium. samaterials.com These two elements invariably occur together in nature, and their nearly identical ionic radii and chemical properties make their separation difficult and costly. wikipedia.orgresearchgate.net Since zirconium used in nuclear reactors must be exceptionally free of hafnium (a potent neutron absorber), efficient separation technologies are crucial. chemicool.comias.ac.in Several strategies have been developed that utilize hafnium and zirconium tetrahalides.

Key Separation Strategies:

Liquid-Liquid Solvent Extraction: This is the most common commercial method for separating hafnium and zirconium. ias.ac.inresearchgate.net One widely used technique is the methyl isobutyl ketone (MIBK) - thiocyanate (B1210189) process. ias.ac.inmdpi.com In this system, an aqueous solution containing zirconium and hafnium, typically derived from dissolving their tetrachlorides, is contacted with MIBK and a thiocyanate solution. osti.govgoogle.com The hafnium forms a thiocyanate complex that is preferentially extracted into the organic MIBK phase, while the zirconium remains in the aqueous phase. osti.gov

Extractive Distillation: This pyrometallurgical process leverages the slight differences in volatility between the zirconium and hafnium tetrahalides. researchgate.net While a significant advance in separation technology, it can be associated with high maintenance costs. researchgate.net Fractional distillation of the tetraiodides has also been explored as a separation method. capes.gov.br

Selective Reduction: Pyrometallurgical routes based on the preferential reduction of zirconium tetrachloride (ZrCl₄) have been developed. In the Newnham process, a gaseous mixture of ZrCl₄ and hafnium tetrachloride (HfCl₄) is passed over a reducing agent, such as zirconium metal or aluminum, at elevated temperatures. ias.ac.iniaea.org The ZrCl₄ is selectively reduced to solid, non-volatile lower chlorides (like ZrCl₃), while the more stable HfCl₄ remains in the gas phase and can be separated. ias.ac.in

The following table provides a comparative overview of these separation strategies.

| Separation Method | Principle | Compounds Involved | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Liquid-Liquid Solvent Extraction (MIBK-HSCN) | Preferential extraction of hafnium thiocyanate complex into an organic solvent. | ZrCl₄, HfCl₄, MIBK, HSCN | High production capacity, scalable, continuous operation. samaterials.commdpi.com | High cost, labor-intensive, generates chemical waste. researchgate.net | ias.ac.inresearchgate.netmdpi.com |

| Extractive Distillation | Separation based on slight differences in the volatility of tetrahalides. | ZrCl₄, HfCl₄ or ZrI₄, HfI₄ | Streamlined process, high efficiency. samaterials.com | High process maintenance costs. researchgate.net | researchgate.netcapes.gov.br |

| Selective Reduction (Newnham Process) | Preferential reduction of ZrCl₄ to a non-volatile lower chloride, leaving HfCl₄ in the gas phase. | ZrCl₄, HfCl₄, Zr, Al | Compact pyrometallurgical method, avoids large volumes of aqueous waste. ias.ac.inresearchgate.net | Requires high temperatures and handling of reactive materials. | ias.ac.iniaea.org |

Research on Metal-Halogen Bonding and Coordination Chemistry Model Systems

Hafnium tetraiodide serves as an important model system for fundamental research into metal-halogen bonding and coordination chemistry, particularly for heavy elements. wikipedia.orgwikipedia.org The characteristics of the hafnium-iodine bond provide valuable data for theoretical and experimental chemists studying the nature of chemical interactions.

The study of such systems is part of the broader field of coordination chemistry, which investigates the formation and properties of complexes consisting of a central metal atom surrounded by ligands. diva-portal.orgorientjchem.org The halogen bond itself is a directional, noncovalent interaction between an electrophilic region on a halogen atom and a nucleophilic site, a concept that has gained significant attention in supramolecular chemistry and materials design. acs.orgcore.ac.uk

Hafnium Tetraiodide as a Model Compound:

Solid-State Structure: In the solid state, HfI₄ does not exist as discrete molecules but forms a one-dimensional polymer. wikipedia.org The structure consists of chains of HfI₆ octahedra that share edges. This arrangement results in two distinct types of iodide ligands: bridging iodides that link two hafnium centers and terminal (non-bridging) iodides. The bonds between hafnium and the terminal iodides are shorter than the bonds to the bridging iodides, providing a clear experimental example of how the bonding environment affects bond lengths in a metal-halide system. wikipedia.org

Precursor in Synthesis: Hafnium tetrahalides, including HfI₄, are key starting materials for the synthesis of a variety of organohafnium compounds and complex clusters. wikipedia.org Research into the reduction of HfI₄ has led to the discovery of hafnium sub-iodides and clusters, such as Hf₀.₈₆I₃, which exhibit novel structures like linear hafnium trimers. researchgate.net These studies on reduced hafnium iodides offer insights into metal-metal bonding and the behavior of metal-halogen bonds in lower oxidation states. researchgate.netmdpi.com

Probing Coordination Environments: The predictable reactivity of HfI₄ and other hafnium tetrahalides allows researchers to synthesize and study complex coordination compounds. For example, hafnium precursors are used to create unique polynuclear hafnium-oxo clusters with fluorescent properties, demonstrating how the coordination of ligands to the hafnium center can induce specific physical behaviors. nih.gov These complex structures serve as models for understanding catalysis, sensing, and the assembly of advanced materials. nih.govnih.gov

The structural parameters of hafnium tetraiodide are fundamental to its role as a model system in chemical research.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the fundamental characteristics of hafnium tetraiodide and its chemical transformations. iaea.orgresearchgate.netcambridge.org DFT allows for the accurate simulation of molecular properties and reaction pathways, offering insights that are often difficult to obtain through experimentation alone. researchgate.netresearchgate.net

DFT calculations are used to predict the geometric and electronic structure of the HfI₄ molecule and its derivatives. These calculations help in understanding the nature of the chemical bonds within the molecule. For instance, studies have analyzed the structural parameters, such as bond lengths and bond angles, for the optimized structures of hafnium-containing precursors. iaea.org In its solid state, HfI₄ forms a one-dimensional polymer with chains of edge-sharing bioctahedral Hf₂I₈ units. wikipedia.org The bonding involves shorter terminal Hf-I bonds and longer bridging Hf-I bonds. wikipedia.org

Theoretical studies on related hafnium compounds, like hafnium oxide (HfO₂), which is a product of HfI₄ decomposition, show that the electronic structure is dominated by O-states in the valence band and Hf-states in the conduction band. researchgate.net Similar computational approaches are applied to understand the electronic properties of the HfI₄ precursor itself, which are crucial for its reactivity. iaea.org

| Precursor | Parameter | Computational Method | Finding | Source |

|---|---|---|---|---|

| HfI₄ | Structure | DFT | Analysis of bond lengths and angles in optimized structures. iaea.org | iaea.org |

| HfCl₄ | Bonding | DFT | Polymeric chains with edge-shared bioctahedra, similar to HfI₄. wikipedia.org | wikipedia.org |

Understanding the mechanisms of reactions involving HfI₄, such as its decomposition or its reaction with other molecules during ALD, requires the characterization of short-lived reaction intermediates and high-energy transition states. youtube.com DFT simulations are employed to map out the potential energy surface of a reaction, identifying the structures and energies of these transient species. researchgate.netcambridge.org

For example, in the ALD of hafnium oxide from a hafnium precursor and water, DFT calculations can model the step-by-step process:

Physisorption: The initial, weak interaction of the HfI₄ molecule with the substrate surface. researchgate.net

Transition State: The energy barrier that must be overcome for a chemical reaction to occur, such as the breaking of an Hf-I bond and the formation of a new bond with the surface. researchgate.net

Chemisorption: The formation of a strong, covalent bond between the hafnium precursor fragment and the surface, leading to a stable intermediate. researchgate.net

Studies on the related HfCl₄ precursor show that its dissociation upon adsorption on a surface can occur with a very low activation energy barrier, indicating a highly favorable reaction. researchgate.netcambridge.orgcapes.gov.br Similar principles apply to HfI₄, where computational models can predict the activation energies for ligand-exchange reactions, which are fundamental to the ALD process. researchgate.netgoogle.com

Molecular Modeling of Hafnium Tetraiodide Interactions with Surfaces

Molecular modeling is critical for simulating the interaction of HfI₄ with various substrate surfaces, a key aspect of its application in thin film deposition. researchgate.netcambridge.org DFT-based simulations can analyze the structural evolution at the interface between the growing film and the substrate, for example, on a silicon (Si) surface. iaea.org

These models investigate how HfI₄ molecules adsorb onto a surface and subsequently react. iaea.org For instance, simulations of the ALD of HfO₂ from HfI₄ and an oxygen source on a Si(100) surface can reveal:

The preferred adsorption sites on the surface.

The mechanism of dissociation of the HfI₄ molecule upon adsorption. researchgate.netcambridge.org

The formation of intermediate species on the surface. google.com

The potential for the formation of interfacial layers, such as hafnium silicate (B1173343). iaea.org

Research on the analogous HfCl₄ system has shown that the precursor can readily dissociate on a silicon-germanium surface, with the reaction pathway being influenced by the specific composition of the surface. researchgate.netcambridge.orgcapes.gov.br These computational insights are vital for optimizing deposition process parameters to achieve films with desired properties. atomiclayerdeposition.com

Thermodynamic and Kinetic Modeling of Chemical Processes

Thermodynamic and kinetic modeling helps to predict the feasibility and rate of chemical processes involving hafnium tetraiodide. Thermodynamic calculations can determine the stability of reactants, products, and intermediates, while kinetic modeling estimates reaction rates and activation energies. aip.orgresearchgate.net

In the context of producing hafnium metal via the crystal bar process, HfI₄ is decomposed on a hot filament. chemistrylearner.com Thermodynamic modeling can help determine the optimal temperature and pressure conditions for this decomposition.

For the ALD of HfO₂ using HfI₄, modeling is used to understand:

Thermodynamic Stability: Quantum chemical and thermodynamic calculations have confirmed the preferred formation of the stable monoclinic phase of HfO₂ under certain process conditions. aip.orgresearchgate.net

Growth Kinetics: The rate at which the HfO₂ film grows is dependent on factors like temperature and precursor pressure. Kinetic models can simulate the gas dynamics and surface reaction kinetics to predict the film growth rate per cycle. atomiclayerdeposition.comresearchgate.net

Reaction Equilibria: Thermodynamic equilibrium calculations are used to assess the chemical environment during the process, which is crucial for understanding reaction initiation. iaea.org

Emerging Research Frontiers and Future Perspectives

Development of Novel Hafnium Tetraiodide Derivatives for Specific Applications

The development of new materials from hafnium tetraiodide is a burgeoning area of research, primarily centered on its use as a precursor in thin-film deposition techniques. Scientists are exploring ways to modify or use HfI₄ in conjunction with other elements to create derivatives with tailored properties for the electronics industry.

A significant application is in Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) to produce high-quality hafnium oxide (HfO₂) thin films. diva-portal.org HfO₂ is a high-k dielectric material, meaning it has a high dielectric constant, which is crucial for manufacturing smaller, more efficient transistors, capacitors, and other semiconductor devices. researchgate.netchemicool.comchemeurope.com Using hafnium tetraiodide as a precursor is advantageous because it avoids carbon contamination, which can degrade electrical performance—an issue often encountered with metal-organic precursors. researchgate.net

Research has demonstrated the successful deposition of polycrystalline HfO₂ films using a precursor combination of HfI₄ and oxygen (O₂). diva-portal.org These halide-based processes can produce films with superior crystalline quality, including better phase purity and roughness, compared to processes based on metal chlorides. diva-portal.org Recent studies have introduced novel hafnium precursors incorporating an iodo ligand for ALD, which shows promise for achieving optimal crystallinity and suppressing the formation of undesirable interfacial layers during deposition. rsc.org This paves the way for fabricating higher-performance electronic devices.

Future work is expected to focus on creating more complex hafnium-based derivatives, such as hafnium silicates (HfSixOy), by co-reacting HfI₄ with silicon-containing precursors. aip.org These materials offer a tunable dielectric constant and improved thermal stability, making them promising candidates for next-generation gate dielectrics in CMOS technology. aip.org

Advanced Characterization Techniques for In-situ Mechanistic Insights

Understanding the reaction mechanisms at the atomic level is critical for optimizing deposition processes and improving material quality. Researchers are increasingly employing advanced characterization techniques to gain in-situ insights into the behavior of hafnium tetraiodide during chemical reactions.

In-situ studies allow for real-time monitoring of film growth and surface reactions. For instance, quartz crystal microbalance (QCM) has been used to study the growth mechanism of metal oxide films during ALD, revealing details about the adsorption and decomposition of precursors like titanium tetraiodide (TiI₄), a process analogous to that of HfI₄. acs.org Such techniques can determine how process parameters, like temperature and precursor pulse duration, affect the growth rate and film properties.

Computational modeling, particularly Density Functional Theory (DFT), complements experimental work by providing a molecular-level view of the surface chemistry. DFT calculations have been used to investigate the interaction of HfI₄ precursors with hydroxylated silicon surfaces, a critical first step in the ALD process. researchgate.netmdpi.com These studies reveal the adsorption energies and reaction pathways, showing that HfI₄ adsorbs and forms a stable five-fold coordination state with the surface. mdpi.com

Other advanced techniques used to characterize the resulting films and provide indirect mechanistic insights include:

Grazing Incidence X-ray Diffraction (GIXRD): To determine the crystal structure and phase of the deposited films. aip.org

X-ray Photoelectron Spectroscopy (XPS): To analyze the chemical composition and bonding states at the film's surface and interface. aip.orgmdpi.com

Transmission Electron Microscopy (TEM): To visualize the microstructure, film thickness, and interface quality at the nanoscale. rsc.orgresearchgate.net

Future research will likely see an increased use of synchrotron-based techniques for in-situ X-ray diffraction and spectroscopy, providing even more detailed, time-resolved data on the structural evolution and chemical transformations of hafnium tetraiodide during processing.

Computational Design and Discovery of New Hafnium Iodide Phases

Computational materials science has become an indispensable tool for accelerating the discovery and design of new materials. Using first-principles calculations, such as those based on DFT, researchers can predict the existence and properties of novel hafnium iodide phases before they are synthesized in the lab.

These computational methods can explore the vast energy landscape of a chemical system to identify stable or metastable crystalline structures (polymorphs). mdpi.com For example, extensive computational studies have been performed on hafnium carbide (HfC), predicting several new polymorphs with unique mechanical and electronic properties. mdpi.com A similar approach can be applied to the hafnium-iodine system to search for new hafnium iodide phases beyond the known HfI₄.

Computational studies are also crucial for understanding the fundamental properties of known materials. DFT calculations have been used to analyze the reaction mechanisms of HfI₄ and other hafnium precursors on silicon surfaces, calculating energy barriers for different reaction pathways and identifying the most favorable chemisorption processes. researchgate.netmdpi.com This theoretical understanding is vital for rationally designing ALD and CVD processes to achieve desired film characteristics.

The table below summarizes key parameters obtained from DFT calculations for the interaction of hafnium precursors on silicon surfaces, illustrating the type of data that guides process development.

| Precursor | Adsorption Energy (kJ/mol) | Key Computational Insight |

| Hafnium Tetraiodide (HfI₄) | -104.9 | Forms a stable five-fold coordination state upon adsorption on a hydroxylated Si(100) surface. mdpi.com |

| Hafnium Tetrachloride (HfCl₄) | -73.1 | Interacts with surface hydroxyl groups, leading to ligand exchange reactions. mdpi.com |

| Hafnium Alkoxides | Varies | Larger ligands can result in higher energy barriers for chemisorption compared to smaller ligands. mdpi.com |

Future computational efforts will likely focus on designing multi-component materials, where iodine is combined with hafnium and other elements to create novel ternary or quaternary compounds with specific functionalities for applications in areas like catalysis, sensors, or energy storage.

Exploration of Hafnium Tetraiodide in Nanomaterial Synthesis

Hafnium-based nanomaterials are gaining significant attention for their potential applications in diverse fields, from microelectronics to biomedicine. frontiersin.orgbeilstein-journals.org Hafnium tetraiodide plays a crucial, albeit often indirect, role in the synthesis of these advanced materials.

The primary role of HfI₄ in this context is in the production of ultra-pure hafnium metal through the crystal bar process (also known as the van Arkel-de Boer process). chemicool.comchemeurope.com In this process, impure hafnium metal reacts with iodine gas at moderate temperatures to form volatile HfI₄. The hafnium tetraiodide gas is then decomposed on a white-hot tungsten filament at a much higher temperature, depositing a crystal bar of very pure hafnium metal and releasing the iodine to react with more impure metal. chemicool.comslideshare.net

This high-purity hafnium metal serves as the starting material for synthesizing various hafnium-based nanoparticles (NPs). For example, techniques like picosecond laser ablation of a pure hafnium target in different liquid media can produce spherical hafnium oxide (HfO₂) or core-shell hafnium carbide (HfC) nanoparticles. beilstein-journals.org Other methods, such as hydrothermal synthesis, use hafnium tetrachloride (HfCl₄), a related halide, as a precursor to create HfO₂ nanoparticles with controlled shapes and sizes. rsc.orgsciensage.info

Hafnium-based nanomaterials are being investigated for a range of applications:

Cancer Theranostics: HfO₂ nanoparticles are explored as contrast agents for X-ray imaging and as radiosensitizers to enhance the effectiveness of radiation therapy. frontiersin.org

Optical Coatings: HfO₂ thin films and nanoparticles are used as antireflective coatings due to their high refractive index and transparency over a wide spectral range. mdpi.com

High-Temperature Ceramics: HfC is an extremely refractory material with a very high melting point, making it suitable for applications in high-temperature environments. beilstein-journals.org

Future research may explore the direct use of HfI₄ as a precursor in solution-based or vapor-phase synthesis methods to produce hafnium iodide or hafnium-oxyiodide nanostructures, potentially unlocking novel optical or catalytic properties.

Sustainable Chemistry Aspects of Hafnium Tetraiodide Processes

As the demand for advanced materials grows, so does the importance of developing sustainable chemical processes that are efficient and environmentally benign. Research related to hafnium tetraiodide is increasingly incorporating principles of green and sustainable chemistry.

A key area of focus is the separation of zirconium and hafnium. These two elements almost always occur together in nature and are notoriously difficult to separate due to their nearly identical chemical properties. wikipedia.orgup.ac.za Traditional separation methods often involve multi-stage solvent extraction in aqueous chloride systems, which can generate significant hazardous waste. saimm.co.za

Research into dry processing methods offers a more sustainable alternative. For example, processes involving the selective sublimation of tetrahalides, such as the fluorides or potentially the iodides, can reduce the use of solvents and the production of liquid waste. saimm.co.za The crystal bar process, which uses HfI₄, is itself a purification and separation technique that operates in a closed loop, continuously recycling the iodine. chemicool.com

In the context of ALD and CVD, precursor utilization efficiency is a major sustainability concern. researchgate.net Metal-organic precursors can be expensive, and often only a small fraction is consumed in the film growth. Improving the efficiency of precursor delivery and surface reactions is a key goal. While HfI₄ is a simpler and potentially cheaper precursor, its effective use requires high deposition temperatures. diva-portal.orgresearchgate.net Future research will aim to develop more reactive iodine-containing precursors that can be used at lower temperatures, reducing energy consumption.

Furthermore, the development of catalytic cycles involving hafnium iodide intermediates is an area of interest. Halides are often used in catalytic reactions, and exploring the potential of hafnium iodide complexes as catalysts could lead to more efficient and selective chemical transformations, contributing to the broader goals of sustainable chemistry.

Q & A

Q. What are the established methods for synthesizing hafnium tetraiodide (HfI₄) in high purity?

Hafnium tetraiodide is typically synthesized via two primary routes:

- Direct iodination : Reacting metallic hafnium with iodine gas at elevated temperatures (e.g., 400–500°C): This method requires controlled inert atmospheres to prevent oxidation .

- Van Arkel–de Boer process : Thermal decomposition of HfI₄ vapor on a heated tungsten filament (\sim1400°C) to produce high-purity hafnium crystals. This method is critical for removing oxygen and nitrogen impurities .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing HfI₄?

Key methods include:

- X-ray crystallography : Determines crystal structure and anion geometry (e.g., linear I₄²⁻ in HfI₄ salts) .

- Raman/IR spectroscopy : Identifies vibrational modes of iodide ligands and hydrogen bonding in coordination complexes .

- Elemental analysis : Confirms stoichiometry via energy-dispersive X-ray spectroscopy (EDS) or inductively coupled plasma mass spectrometry (ICP-MS).

Q. What are the critical thermodynamic and structural properties of HfI₄?

Q. How does HfI₄ participate in coordination chemistry and complex formation?

HfI₄ acts as a precursor for hafnium(IV) complexes. In aqueous solutions, Hf⁴⁺ forms complexes with ligands (L) such as water or amines: These complexes are studied using NMR and UV-Vis spectroscopy to assess ligand exchange dynamics .

Q. What safety protocols are critical when handling HfI₄ in laboratory settings?

- Hygroscopicity : Store in anhydrous conditions to prevent hydrolysis.

- Thermal decomposition : Use inert atmospheres (argon/gloveboxes) to avoid toxic iodine vapor release.

- Personal protective equipment (PPE) : Acid-resistant gloves and fume hoods are mandatory .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic structure of HfI₄?

DFT studies (e.g., B3LYP/PBE functionals) model HfI₄’s bonding and reactivity. These simulations predict:

Q. What experimental parameters optimize HfI₄’s use in atomic layer deposition (ALD) for high-κ dielectrics?

Key factors include:

Q. How do synthesis conditions lead to contradictory data in HfI₄-derived materials?

Discrepancies arise from:

- Oxygen contamination : Affects dielectric constant (κ) in HfO₂ films.

- Anion geometry : Variations in I₄²⁻ bonding (linear vs. bent) alter crystal packing and stability .

Q. What advanced spectroscopic methods resolve ambiguities in HfI₄-based coordination complexes?

Q. How do hafnium isotopes in HfI₄ impact neutron absorption studies in nuclear research?

Hafnium’s natural isotopes (e.g., ¹⁷⁷Hf, ¹⁷⁸Hf) exhibit high neutron capture cross-sections. Isotopically enriched HfI₄ enables:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.